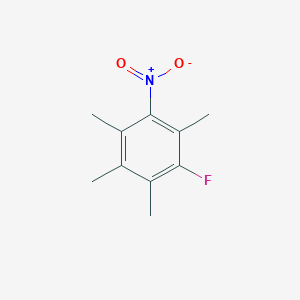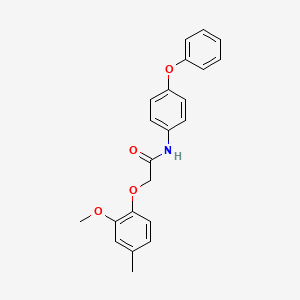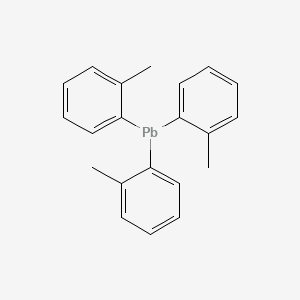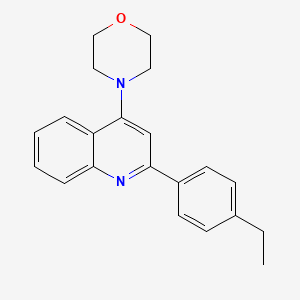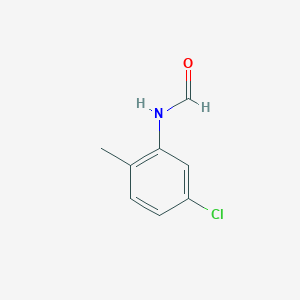
1,4,5,8-Tetrahydro-1,6-methanonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetrahydro-1,6-methanonaphthalene is a chemical compound with the molecular formula C11H14 It is a derivative of naphthalene, characterized by the presence of a methano bridge that connects the 1 and 6 positions of the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,5,8-Tetrahydro-1,6-methanonaphthalene can be synthesized through a Diels-Alder reaction involving cyclopentadiene and 1,4-benzoquinone . This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the Diels-Alder reaction remains a cornerstone in its synthesis. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, using catalysts, and ensuring efficient separation and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1,4,5,8-Tetrahydro-1,6-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1,4,5,8-Tetrahydro-1,6-methanonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,4,5,8-Tetrahydro-1,6-methanonaphthalene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the methano bridge, which can affect the electronic distribution and steric properties of the molecule. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione: This compound is structurally similar but contains additional oxygen atoms, which can significantly alter its chemical and biological properties.
Isolongifolene: Another related compound with a similar methano bridge but different substituents, leading to distinct properties and applications.
Properties
CAS No. |
27714-83-6 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
tricyclo[4.4.1.01,6]undeca-3,8-diene |
InChI |
InChI=1S/C11H14/c1-2-6-11-8-4-3-7-10(11,5-1)9-11/h1-4H,5-9H2 |
InChI Key |
WMBWQQJRLXTDPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC23C1(C2)CC=CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
![5-[(3,5-Dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B11949865.png)


![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11949899.png)
![2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11949900.png)



